L-alpha-Aminosäuren

L-α-Amino acids are a class of amino acids that possess an α-carbon atom bonded to the amine group (NH₂) and the carboxylic acid group (COOH), with the hydrogen atom and the side chain (R-group) attached to the same carbon. These amino acids play crucial roles in biological processes, particularly as building blocks for proteins. The L-stereoisomer is the most common form found in natural proteins, whereas D-α-amino acids are less prevalent but still occur in certain peptide structures.

The α-carbon of L-α-amino acids is asymmetric (except glycine), meaning it can exist in two enantiomeric forms—L and D. However, only the L-forms are incorporated into polypeptides by living organisms through a process known as protein synthesis. Each L-α-amino acid has unique properties determined by its side chain (R-group), which influences its solubility, acidity, basicity, and reactivity.

Common applications of L-α-amino acids include pharmaceuticals, food additives, nutritional supplements, and as building blocks in the development of synthetic peptides. Their high purity and well-defined structure make them essential components in various biochemical research and industrial processes.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

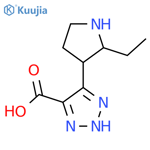

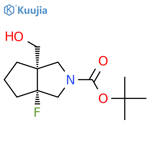

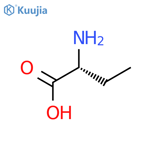

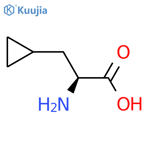

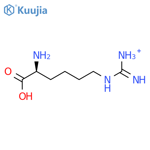

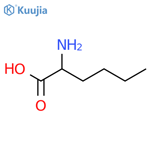

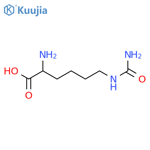

|

L-Aminobutyric Acid | 1492-24-6 | C4H9NO2 |

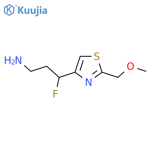

|

(s)-2-Amino-3-cyclopropylpropanoic acid | 102735-53-5 | C6H11NO2 |

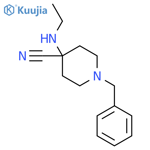

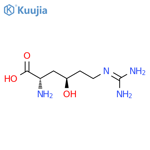

|

Homoarginine | 156-86-5 | C7H16N4O2 |

|

L-Norleucine | 327-57-1 | C6H13NO2 |

|

(+)-gamma-Hydroxy-L-homoarginine | 1616-99-5 | C7H16N4O3 |

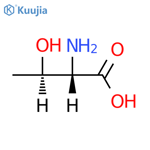

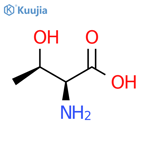

|

L-Threonine | 72-19-5 | C4H9NO3 |

|

DL-Threonine | 80-68-2 | C4H9NO3 |

|

L-Homocitrulline | 1190-49-4 | C7H15N3O3 |

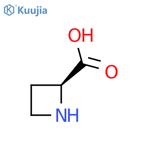

|

(2S)-azetidine-2-carboxylic acid | 2133-34-8 | C4H7NO2 |

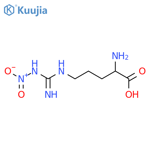

|

Nω-Nitro-L-arginine | 2149-70-4 | C6H13N5O4 |

Verwandte Literatur

-

Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

-

Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031

-

Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

Empfohlene Lieferanten

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte